molecular formula C9H15NO5 B2819473 Ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate CAS No. 23460-73-3

Ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate

Cat. No.: B2819473
CAS No.: 23460-73-3
M. Wt: 217.221
InChI Key: WBQQDEUSGHGJMH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate (CAS 23460-73-3) is a synthetic organic compound with the molecular formula C 9 H 16 O 5 and a molecular weight of 204.22 g/mol . This reagent features a molecular structure incorporating multiple functional groups, including ester and amide linkages, making it a potential versatile building block or intermediate in organic synthesis and medicinal chemistry research . Compounds with similar ester and amide functionalities are often explored as key intermediates in the development of more complex molecules, such as protease inhibitors or other pharmacologically active agents . Researchers may value this compound for constructing novel molecular architectures or for use in methodological studies. This product is intended for research purposes as a chemical reagent or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoacetyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-4-14-8(12)6(3)10-7(11)9(13)15-5-2/h6H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQQDEUSGHGJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate can be synthesized through the reaction of alanine with ethyl oxalyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate involves its interaction with specific enzymes and biochemical pathways. It acts as a substrate for certain enzymes, undergoing hydrolysis or other transformations to exert its effects. The molecular targets include enzymes involved in amino acid metabolism and other biochemical processes .

Comparison with Similar Compounds

Ethyl 2-Acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-yl]propanoate (CAS: 127020-34-2)

Molecular Formula : C₁₅H₂₀N₂O₆
Key Differences :

  • Reactivity : The isoxazole moiety enhances coordination with metal catalysts, making it suitable for heterocyclic synthesis .
  • Applications : Used in targeted drug synthesis (e.g., antibiotics) due to its heteroaromatic functionality .
Property Ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate Ethyl 2-Acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-yl]propanoate
Molecular Weight 217.22 g/mol 324.33 g/mol
Functional Groups Ester, amide Ester, amide, isoxazole
Boiling Point 181–182 °C (20 Torr) Not reported

Ethyl 2-(2-Ethoxy-2-oxoethoxy)propanoate (WXC08424)

Molecular Formula : C₈H₁₄O₅ (inferred from structure)
Key Differences :

  • Backbone : Replaces the acetamido group with an ethoxy-oxoethoxy chain.
  • Solubility : Increased hydrophilicity due to the ether linkage, enhancing water solubility compared to the target compound .
  • Synthesis : Prepared via base-catalyzed reactions (e.g., NaH with ethyl lactate), differing from the amidation routes used for the target compound .
Property This compound Ethyl 2-(2-Ethoxy-2-oxoethoxy)propanoate
Density 1.141 g/cm³ ~1.1–1.2 g/cm³ (estimated)
Key Reactivity Amide hydrolysis Ether cleavage

Ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate (CAS: 1461708-71-3)

Molecular Formula: C₉H₁₄F₃NO₃ Key Differences:

  • Electron-Withdrawing Group : The trifluoroacetamido substituent lowers the pKa (predicted < 10) compared to the target compound’s pKa of 11.03, increasing acidity and reactivity in nucleophilic substitutions .
  • Applications : Used in medicinal chemistry for fluorinated prodrugs due to enhanced metabolic stability .

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate (CAS: 1484674-29-4)

Molecular Formula : C₈H₁₄O₄S
Key Differences :

  • Sulfur-Containing Group : The sulfanyl linkage introduces redox activity and metal-binding capacity, absent in the target compound.
  • Toxicity Profile : Sulfur derivatives often require stricter handling protocols compared to amides .

Q & A

Q. What solvent systems maximize the solubility of this compound in biological assays?

  • Methodology :
  • Solubility screening : Test DMSO (≤0.1% v/v), PEG-400, or cyclodextrin-based solutions. For chromen analogs, 10% β-cyclodextrin in PBS achieves >1 mg/mL solubility .
  • Dynamic light scattering (DLS) confirms absence of aggregates in aqueous buffers .

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